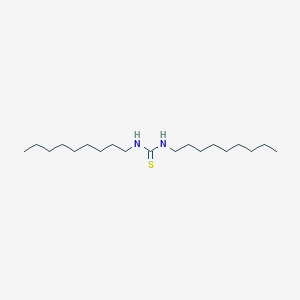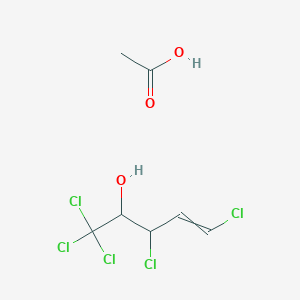
2,2'-(2,2-Dimethylhydrazine-1,1-diyl)bis(1,3-dimethyl-1,3,2-diazaborolidine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(2,2-Dimethylhydrazine-1,1-diyl)bis(1,3-dimethyl-1,3,2-diazaborolidine) is a complex organic compound characterized by its unique structure, which includes hydrazine and diazaborolidine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,2-Dimethylhydrazine-1,1-diyl)bis(1,3-dimethyl-1,3,2-diazaborolidine) typically involves the reaction of 2,2-dimethylhydrazine with 1,3-dimethyl-1,3,2-diazaborolidine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(2,2-Dimethylhydrazine-1,1-diyl)bis(1,3-dimethyl-1,3,2-diazaborolidine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron-containing oxides, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-(2,2-Dimethylhydrazine-1,1-diyl)bis(1,3-dimethyl-1,3,2-diazaborolidine) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of 2,2’-(2,2-Dimethylhydrazine-1,1-diyl)bis(1,3-dimethyl-1,3,2-diazaborolidine) involves its interaction with molecular targets through its hydrazine and diazaborolidine moieties. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-((1E,1′E)-((3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diyl)-bis(azanylylidene))bis(methanylylidene))-diphenol
- 2,2’-(3-Phenylpropane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Uniqueness
Compared to similar compounds, 2,2’-(2,2-Dimethylhydrazine-1,1-diyl)bis(1,3-dimethyl-1,3,2-diazaborolidine) is unique due to its specific combination of hydrazine and diazaborolidine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
62567-26-4 |
|---|---|
Molekularformel |
C10H26B2N6 |
Molekulargewicht |
252.0 g/mol |
IUPAC-Name |
1,1-bis(1,3-dimethyl-1,3,2-diazaborolidin-2-yl)-2,2-dimethylhydrazine |
InChI |
InChI=1S/C10H26B2N6/c1-13(2)18(11-14(3)7-8-15(11)4)12-16(5)9-10-17(12)6/h7-10H2,1-6H3 |
InChI-Schlüssel |
FJWUGGLSYBXHFD-UHFFFAOYSA-N |
Kanonische SMILES |
B1(N(CCN1C)C)N(B2N(CCN2C)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3-(1-Ethylquinolin-2(1H)-ylidene)prop-1-en-1-yl]quinoline](/img/structure/B14512682.png)

![3,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14512696.png)
![N-[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N'-phenylthiourea](/img/structure/B14512699.png)





![Methyl 5-[4-(2-hydroxyheptyl)piperazin-1-YL]pentanoate](/img/structure/B14512737.png)


